Methyl 5-amino-3-iodo-2-methylbenzoate

Catalog No.
S14080989
CAS No.
M.F
C9H10INO2
M. Wt
291.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-amino-3-iodo-2-methylbenzoate

Product Name

Methyl 5-amino-3-iodo-2-methylbenzoate

IUPAC Name

methyl 5-amino-3-iodo-2-methylbenzoate

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

InChI

InChI=1S/C9H10INO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,11H2,1-2H3

InChI Key

IHAXYXWWTUUHGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)N)C(=O)OC

Methyl 5-amino-3-iodo-2-methylbenzoate is an organic compound characterized by its specific functional groups and structure. It belongs to the class of benzoates, which are esters derived from benzoic acid. The compound features a methyl group, an amino group, and an iodine atom attached to a methyl-substituted benzene ring. Its chemical formula is C10H10INO2C_10H_{10}INO_2, indicating the presence of iodine, nitrogen, and oxygen in its structure. This compound is of interest in various fields, including medicinal chemistry and organic synthesis due to its potential biological activities and reactivity.

  • Nucleophilic Substitution Reactions: The iodine atom can be substituted by nucleophiles, making it a good candidate for further functionalization.
  • Reduction Reactions: The amino group can be reduced to form amines or other derivatives.
  • Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other related compounds.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters under acidic conditions.

Common reagents used in these reactions include lithium aluminum hydride for reductions, potassium permanganate for oxidations, and various nucleophiles for substitution reactions.

The synthesis of methyl 5-amino-3-iodo-2-methylbenzoate typically involves several steps:

  • Starting Material Preparation: Begin with 2-methylbenzoic acid as the precursor.
  • Iodination: Introduce iodine to the aromatic ring using iodine monochloride or similar reagents under controlled conditions.
  • Amination: React the iodinated product with ammonia or an amine source to introduce the amino group.
  • Esterification: If necessary, esterify the resulting acid with methanol in the presence of an acid catalyst to form the final product.

These steps may vary based on specific laboratory techniques and desired yields.

Methyl 5-amino-3-iodo-2-methylbenzoate has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing biologically active compounds.
  • Organic Synthesis: Utilized in various synthetic pathways due to its reactive functional groups.
  • Research: Investigated for its potential therapeutic effects and mechanisms of action in biological systems.

Interaction studies involving methyl 5-amino-3-iodo-2-methylbenzoate focus on its reactivity with biological molecules and other chemical species. This includes examining its binding affinity to proteins or enzymes, as well as its role in metabolic pathways. Such studies are crucial for understanding how this compound may function in a biological context and its potential therapeutic applications.

Several compounds share structural similarities with methyl 5-amino-3-iodo-2-methylbenzoate. These include:

  • Methyl 5-amino-2-methylbenzoate
    • Lacks the iodine substituent but retains the amino group.
    • Potentially exhibits similar biological activities without the added reactivity of iodine.
  • Methyl 3-amino-5-bromo-2-methylbenzoate
    • Contains bromine instead of iodine.
    • Similar reactivity but may differ in biological activity due to halogen substitution.
  • Methyl 3-amino-5-chloro-2-methylbenzoate
    • Features chlorine as a substituent.
    • Generally less reactive than iodine but may have distinct pharmacological properties.
  • Methyl 4-amino-3-iodobenzoate
    • Iodine is located at a different position on the benzene ring.
    • May exhibit different interaction profiles with biological targets compared to methyl 5-amino-3-iodo-2-methylbenzoate.

Uniqueness

The uniqueness of methyl 5-amino-3-iodo-2-methylbenzoate lies primarily in its combination of an amino group and an iodine substituent on a methylated benzene ring. This specific arrangement can lead to unique reactivity patterns and potential biological activities that differ from other halogenated or aminated benzoates. The presence of iodine may enhance lipophilicity and influence pharmacokinetic properties, making it a compound of interest in drug design and development.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

290.97563 g/mol

Monoisotopic Mass

290.97563 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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